![molecular formula C16H28O B11874904 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is an organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . This compound is characterized by its cyclohexanone core structure, which is substituted with a trans-4-ethylcyclohexyl group and an ethyl group. It is a colorless to pale yellow liquid with a distinct odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trans-4-ethylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, forming an enolate.
Nucleophilic Substitution: The enolate then undergoes nucleophilic substitution with trans-4-ethylcyclohexyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and lipid interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can alter the biochemical pathways and physiological responses in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trans-4-Propylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Methylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Isopropylcyclohexyl)Ethyl]Cyclohexanone
Uniqueness
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4-[2-(4-ethylcyclohexyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H28O/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 |
InChI Key |
JCJSWOPNUIFRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



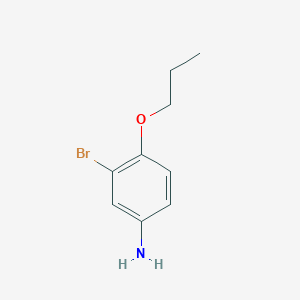
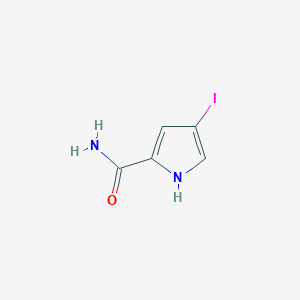


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

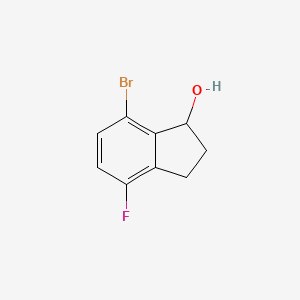
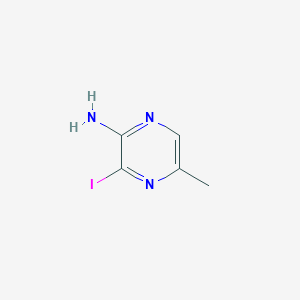
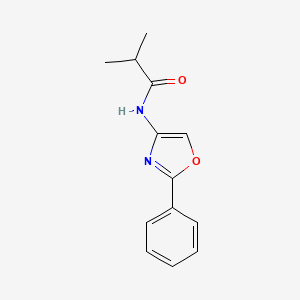
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)



